4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)pentanoic acid
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Overview
Description
“4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)pentanoic acid” is a chemical compound. It is a derivative of pentanoic acid, where an amino group is attached to the 4th carbon atom. This amino group is further modified with a carbonyl group that is linked to a 9H-fluoren-9-ylmethoxy group .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of the fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is a large aromatic system, which contributes to the overall stability of the molecule .Scientific Research Applications
Linkers for Solid Phase Synthesis :
- Fmoc has been used in developing new linkers for solid phase synthesis. Its supports show higher acid stability compared to standard trityl resins, enabling the immobilization and modification of carboxylic acids and amines. These are then cleaved off to release the products in high yield and excellent purity (Bleicher, Lutz, & Wuethrich, 2000).
Protection of Hydroxy-Groups in Synthesis :
- The Fmoc group is effective for protecting hydroxy-groups in various chemical synthesis processes, especially in the presence of acid- and base-labile protecting groups. It can be conveniently removed without affecting other base-labile protecting groups, making it versatile in organic synthesis (Gioeli & Chattopadhyaya, 1982).
Preparation of Peptides with Reversibly Protected Amide Bonds :
- Fmoc derivatives are valuable in preparing peptides with reversibly protected tertiary peptide bonds. This is particularly useful in inhibiting interchain association during solid phase peptide synthesis, demonstrating its importance in peptide chemistry (Johnson, Quibell, Owen, & Sheppard, 1993).
Solid Phase Peptide Synthesis :
- Fmoc amino acids are crucial in solid phase peptide synthesis, a method extensively used for synthesizing biologically active and isotopically labeled peptides and small proteins. The technique's versatility provides numerous opportunities for bioorganic chemistry (Fields & Noble, 2009).
Bio-Inspired Building Blocks for Functional Materials :
- Fmoc-modified amino acids and short peptides are emerging as simple bio-inspired building blocks for creating functional materials. Their self-assembly features and hydrophobicity due to the Fmoc moiety are being explored for applications in cell cultivation, bio-templating, drug delivery, and more (Tao, Levin, Adler-Abramovich, & Gazit, 2016).
Fabrication of Enzyme-Activated Surfactants :
- Fmoc-protected amino acids have been used as surfactants for carbon nanotubes. These surfactants can be transformed into enzyme-activated ones, creating homogeneous aqueous nanotube dispersions under physiological conditions (Cousins, Das, Sharma, Li, Mcnamara, Hillier, Kinloch, & Ulijn, 2009).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-13(10-11-19(22)23)21-20(24)25-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUWOMDZJCFFDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1343035-80-2 |
Source
|
Record name | 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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